1-[(3-Fluoro-5-methoxyphenyl)methyl]-3-(1,3-oxazol-2-yl)urea
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Overview
Description
1-[(3-Fluoro-5-methoxyphenyl)methyl]-3-(1,3-oxazol-2-yl)urea, also known as FMU, is a synthetic compound that has gained attention in the scientific community due to its potential applications in the field of medicinal chemistry. FMU belongs to the class of urea derivatives and has been studied for its potential as an anti-cancer and anti-inflammatory agent.
Scientific Research Applications
1-[(3-Fluoro-5-methoxyphenyl)methyl]-3-(1,3-oxazol-2-yl)urea has been studied for its potential as an anti-cancer and anti-inflammatory agent. In a study conducted by Wang et al. (2018), this compound was found to inhibit the growth of human breast cancer cells by inducing cell cycle arrest and apoptosis. In another study, this compound was shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines in lipopolysaccharide-stimulated macrophages (Wang et al., 2019). These findings suggest that this compound has potential as a therapeutic agent for cancer and inflammatory diseases.
Mechanism of Action
The mechanism of action of 1-[(3-Fluoro-5-methoxyphenyl)methyl]-3-(1,3-oxazol-2-yl)urea is not fully understood. However, studies have suggested that this compound may exert its anti-cancer and anti-inflammatory effects by inhibiting specific signaling pathways. For example, this compound was found to inhibit the activation of the PI3K/Akt signaling pathway in breast cancer cells, which is known to be involved in cell growth and survival (Wang et al., 2018). In addition, this compound was shown to inhibit the activation of the NF-κB signaling pathway in macrophages, which is known to be involved in the production of pro-inflammatory cytokines (Wang et al., 2019).
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. In a study conducted by Wang et al. (2018), this compound was found to induce cell cycle arrest and apoptosis in breast cancer cells. In addition, this compound was shown to inhibit the migration and invasion of breast cancer cells. In another study, this compound was found to reduce the production of pro-inflammatory cytokines in lipopolysaccharide-stimulated macrophages (Wang et al., 2019). These findings suggest that this compound has potential as a therapeutic agent for cancer and inflammatory diseases.
Advantages and Limitations for Lab Experiments
1-[(3-Fluoro-5-methoxyphenyl)methyl]-3-(1,3-oxazol-2-yl)urea has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in the lab. In addition, this compound has been shown to have potent anti-cancer and anti-inflammatory effects, which makes it a promising candidate for further study. However, there are also limitations to using this compound in lab experiments. For example, the mechanism of action of this compound is not fully understood, which makes it difficult to design experiments to study its effects. In addition, this compound has not been extensively studied in animal models, which limits our understanding of its potential as a therapeutic agent.
Future Directions
For the study of 1-[(3-Fluoro-5-methoxyphenyl)methyl]-3-(1,3-oxazol-2-yl)urea include further investigation of its mechanism of action, pharmacokinetics, and pharmacodynamics, as well as its potential as a therapeutic agent for other diseases.
Synthesis Methods
The synthesis of 1-[(3-Fluoro-5-methoxyphenyl)methyl]-3-(1,3-oxazol-2-yl)urea involves the reaction of 3-fluoro-5-methoxybenzylamine with 2-isocyanatoacetate in the presence of a base. The resulting intermediate is then treated with oxazolone to produce this compound. The yield of this compound can be improved by optimizing the reaction conditions such as reaction time, temperature, and solvent.
properties
IUPAC Name |
1-[(3-fluoro-5-methoxyphenyl)methyl]-3-(1,3-oxazol-2-yl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12FN3O3/c1-18-10-5-8(4-9(13)6-10)7-15-11(17)16-12-14-2-3-19-12/h2-6H,7H2,1H3,(H2,14,15,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWVSPNVRFKSCCH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)CNC(=O)NC2=NC=CO2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12FN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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